molecular formula C30H50O5 B2549889 Didodecanoylphloroglucinol CAS No. 144337-28-0

Didodecanoylphloroglucinol

Cat. No.: B2549889
CAS No.: 144337-28-0
M. Wt: 490.7 g/mol
InChI Key: AIKYCZDMJFKXLS-UHFFFAOYSA-N
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Description

Didodecanoylphloroglucinol is a chemical compound with the molecular formula C30H50O5. It is a derivative of phloroglucinol, a phenolic compound known for its wide range of applications in various fields, including pharmaceuticals, cosmetics, and the leather industry . This compound is characterized by the presence of two dodecanoyl groups attached to the phloroglucinol core, making it a unique compound with distinct properties.

Scientific Research Applications

Didodecanoylphloroglucinol has a wide range of scientific research applications, including:

Mechanism of Action

Didodecanoylphloroglucinol acts as a competitive inhibitor of the secreted (Group II) form of phospholipase A2 . This means it binds to the enzyme’s active site, preventing the enzyme from interacting with its substrate and carrying out its function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of didodecanoylphloroglucinol typically involves the acylation of phloroglucinol with dodecanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Phloroglucinol+2Dodecanoyl chlorideThis compound+2HCl\text{Phloroglucinol} + 2 \text{Dodecanoyl chloride} \rightarrow \text{this compound} + 2 \text{HCl} Phloroglucinol+2Dodecanoyl chloride→this compound+2HCl

The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography to obtain pure this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The purification steps may include additional techniques such as distillation and solvent extraction to ensure the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

Didodecanoylphloroglucinol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the phloroglucinol core can be oxidized to form quinones.

    Reduction: The carbonyl groups in the dodecanoyl chains can be reduced to alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted phloroglucinol derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

    Phloroglucinol: The parent compound with similar core structure but without the dodecanoyl groups.

    Diacetylphloroglucinol: Another derivative with acetyl groups instead of dodecanoyl groups.

    Trinitrophloroglucinol: A highly nitrated derivative used in explosives.

Uniqueness

Didodecanoylphloroglucinol is unique due to the presence of long dodecanoyl chains, which impart distinct physical and chemical properties. These properties make it suitable for specific applications, such as in cosmetics and pharmaceuticals, where longer alkyl chains are desirable for their hydrophobic and emollient characteristics .

Properties

IUPAC Name

1-(3-dodecanoyl-2,4,6-trihydroxyphenyl)dodecan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O5/c1-3-5-7-9-11-13-15-17-19-21-24(31)28-26(33)23-27(34)29(30(28)35)25(32)22-20-18-16-14-12-10-8-6-4-2/h23,33-35H,3-22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKYCZDMJFKXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)C1=C(C(=C(C=C1O)O)C(=O)CCCCCCCCCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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